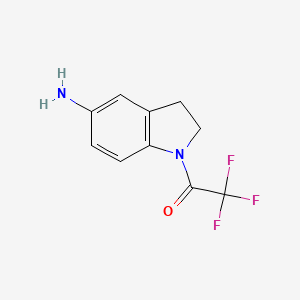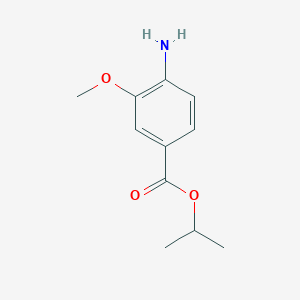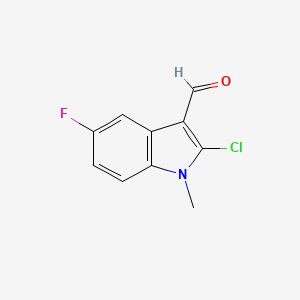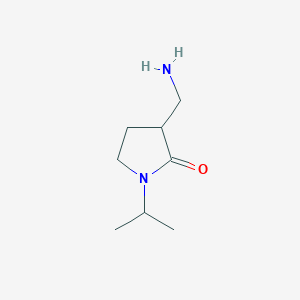
3-(Aminomethyl)-1-isopropylpyrrolidin-2-one
Übersicht
Beschreibung
“3-(Aminomethyl)-1-isopropylpyrrolidin-2-one” is a derivative of pyrrolidin-2-one, which is a type of pyrrolidine . Pyrrolidines are five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for “3-(Aminomethyl)-1-isopropylpyrrolidin-2-one” are not available, pyrrolidines can generally be synthesized from different cyclic or acyclic precursors . The synthesis often involves ring construction or functionalization of preformed pyrrolidine rings .
Molecular Structure Analysis
The molecular structure of “3-(Aminomethyl)-1-isopropylpyrrolidin-2-one” would likely involve a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The “3-(Aminomethyl)” part suggests an aminomethyl group attached to the third carbon in the ring, and the “1-isopropyl” part indicates an isopropyl group attached to the first carbon in the ring .
Chemical Reactions Analysis
Amines, such as the aminomethyl group in “3-(Aminomethyl)-1-isopropylpyrrolidin-2-one”, can undergo a variety of chemical reactions. They can react with acid chlorides or acid anhydrides to form amides . They can also serve as synthetic equivalents to alkyl cations, radicals, and anions under appropriate reaction conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Aminomethyl)-1-isopropylpyrrolidin-2-one” would depend on its specific structure. In general, amines can engage in hydrogen bonding, which can affect their solubility in water . The presence of the pyrrolidin-2-one ring could also influence the compound’s properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives Formation
One primary application of 3-(Aminomethyl)-1-isopropylpyrrolidin-2-one is in the synthesis of complex heterocyclic compounds. For example, it has been used in the aminomethylation of pyridines, leading to the formation of sulfur-containing amino and hydroxymethyl derivatives, showcasing its versatility in chemical synthesis (Smirnov, Kuz’min, & Kuznetsov, 2005). Similarly, N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate for the preparation of certain antibiotics, illustrates the compound's role in drug development processes (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).
Catalysis and Organic Reactions
The compound is also involved in catalytic processes and novel organic reactions. For instance, a palladium-catalyzed dehydrogenative difunctionalization of aminoalkenes with aminals as oxidants and electrophiles has been reported, underlining the compound's utility in organic synthesis and the development of new catalytic methodologies (Li, Zhou, Yu, & Huang, 2017).
Antioxidant Activity
Research into the antioxidant activity of N-aminomethyl derivatives of certain anticonvulsants, including ethosuximide and pufemide, demonstrates the compound's potential in enhancing biological activities and therapeutic applications (Hakobyan et al., 2020).
Environmental Applications
The compound's derivatives have been explored for environmental applications as well. For example, 3-amino alkylated indoles, structurally related to 3-(Aminomethyl)-1-isopropylpyrrolidin-2-one, have been studied as corrosion inhibitors for mild steel in acidic conditions, indicating the broader application of such compounds in industrial and environmental protection (Verma et al., 2016).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(aminomethyl)-1-propan-2-ylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-6(2)10-4-3-7(5-9)8(10)11/h6-7H,3-5,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPQZJZFQZCRSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-1-isopropylpyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1446593.png)
![1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B1446594.png)

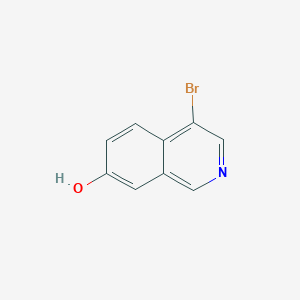
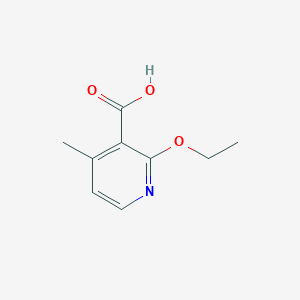
![tert-Butyl [1-(5-bromopyrimidin-2-yl)piperidin-4-yl]carbamate](/img/structure/B1446604.png)

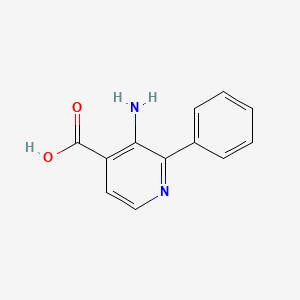

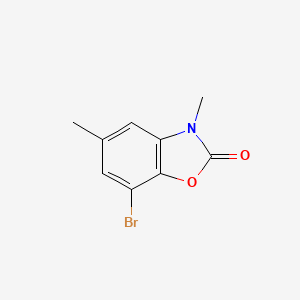
![Benzene, 1-[1-(bromomethyl)cyclopropyl]-2-fluoro-](/img/structure/B1446609.png)
